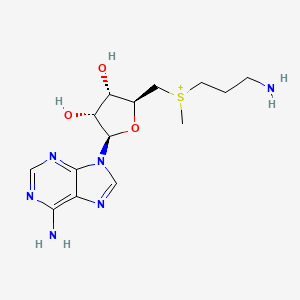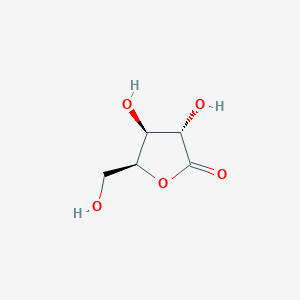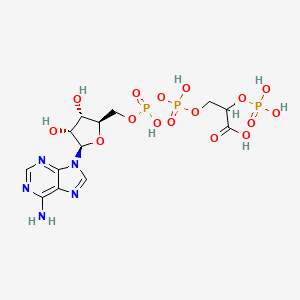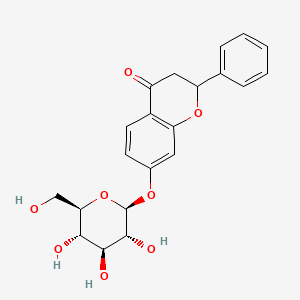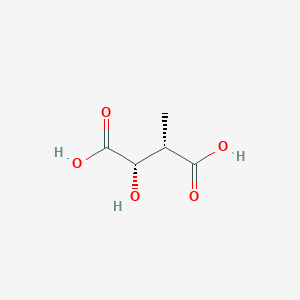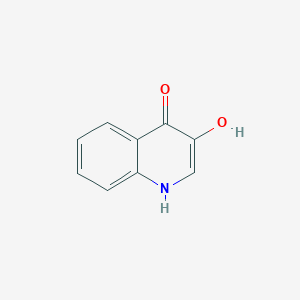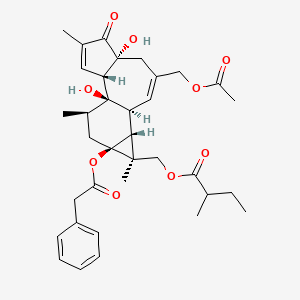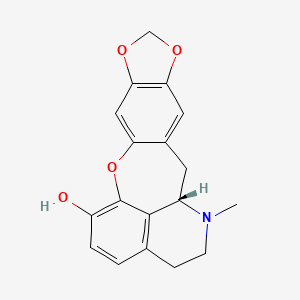
Glufosinate-P
Overview
Description
2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid, also known as glufosinate, is an organic compound that belongs to the class of d-alpha-amino acids. It is widely recognized for its use as a non-selective herbicide, primarily in agricultural applications. The compound is known for its ability to inhibit glutamine synthetase, an enzyme crucial for ammonia assimilation in plants, leading to the accumulation of toxic levels of ammonia and ultimately plant death .
Mechanism of Action
Target of Action
Glufosinate-P primarily targets glutamine synthetase (GS) . GS is an enzyme that plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
This compound acts as a potent inhibitor of GS . It mimics the natural substrate of GS, leading to the enzyme’s inhibition . This inhibition disrupts the normal functioning of the plant, leading to an accumulation of ammonia and certain metabolites of the photorespiration pathway, such as glycolate and glyoxylate . The fast herbicidal action of this compound is triggered by reactive oxygen species (ROS), and this action is light-dependent .
Biochemical Pathways
The inhibition of GS by this compound affects the biochemical pathways related to nitrogen metabolism . This leads to an accumulation of ammonia and metabolites of the photorespiration pathway . Additionally, it results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The disruption of these pathways leads to an imbalance between ROS generation and scavenging, causing an increase in the activity of superoxide dismutase, catalase, ascorbate peroxidase, and glutathione reductase .
Pharmacokinetics
This compound is highly soluble in water and is rapidly degraded by microorganisms in the soil . It is non-persistent in soils but may be persistent in aquatic systems . It is also moderately toxic to mammals and considered to be a neurotoxin .
Result of Action
The result of this compound’s action is the death of the plant . The accumulation of ammonia and the disruption of normal biochemical pathways lead to the halting of photosynthesis . This, coupled with the generation of ROS, leads to lipid peroxidation, which forms the basis for the fast action of this compound .
Action Environment
The efficacy of this compound is influenced by environmental conditions such as light, temperature, and humidity . Its action is light-dependent, with no visual symptoms or ROS formation in the dark . Furthermore, it is effective against a broad range of weeds, and its efficacy can be improved by applying it at specific times of the day .
Biochemical Analysis
Biochemical Properties
Glufosinate-P plays a crucial role in biochemical reactions by inhibiting the enzyme glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By binding to the active site of glutamine synthetase, this compound prevents the formation of glutamine, leading to an accumulation of ammonia and disruption of nitrogen metabolism . This inhibition is highly specific due to the structural similarity between this compound and glutamate. Additionally, this compound interacts with other biomolecules such as reactive oxygen species, which are generated as a result of the disrupted metabolic processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cellular and genomic instability, leading to increased frequency of micronuclei and other nuclear abnormalities . In human lymphocytes and other model organisms, exposure to this compound results in cytotoxic effects, including reduced cell proliferation and increased cell death . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting nitrogen assimilation and causing an imbalance in reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of glutamine synthetase, leading to the accumulation of ammonia and disruption of nitrogen metabolism . This inhibition triggers a cascade of events, including the generation of reactive oxygen species, lipid peroxidation, and cell membrane damage . The herbicidal action of this compound is light-dependent, with reactive oxygen species playing a central role in its rapid phytotoxicity . The compound also affects the balance between reactive oxygen species generation and scavenging, further contributing to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its rapid action, with visible symptoms appearing within a few hours of application . Its stability and degradation can vary depending on environmental conditions. Studies have shown that this compound can persist in aquatic systems but is non-persistent in soils . Long-term exposure to this compound in laboratory settings has been associated with chronic toxicity and neurotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxic effects, while higher doses can lead to severe toxicity and adverse effects . In mammals, this compound is considered a neurotoxin and can cause symptoms such as seizures, memory impairment, and central nervous system depression . The threshold for toxic effects varies among species, with some animals showing higher sensitivity to the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting nitrogen metabolism. By inhibiting glutamine synthetase, the compound disrupts the synthesis of glutamine and leads to the accumulation of ammonia . This disruption affects other metabolic processes, including the photorespiration pathway and the synthesis of amino acids such as glycine and serine . The compound also interacts with enzymes such as glutamate dehydrogenase and glutamine 2-oxoglutarate aminotransferase, further influencing nitrogen metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through the apoplast and xylem system . Due to its high water solubility, the compound translocates more efficiently in the xylem than in the phloem . This compound tends to accumulate in older leaves, where it exerts its herbicidal effects . The uptake of this compound is influenced by the presence of membrane transporters and the concentration gradient between the inside and outside of the cells .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytosol, where it interacts with glutamine synthetase . The compound’s activity is influenced by its localization within specific cellular compartments, such as the chloroplasts, where glutamine synthetase is abundant . Additionally, this compound may affect other organelles involved in nitrogen metabolism and reactive oxygen species generation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid typically involves the reductive amination of 2-oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acid (PPO) using engineered glutamate dehydrogenase. This process is highly enantioselective, favoring the production of the L-enantiomer, which is the active form of the herbicide .
Industrial Production Methods: Industrial production of glufosinate involves the use of biocatalysts such as NADPH-specific glutamate dehydrogenases. These enzymes are engineered for high catalytic activity and are used in batch production processes to achieve high conversion rates and productivity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reductive amination is a key reaction in its synthesis.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination typically involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: L-phosphinothricin.
Substitution: Various substituted amino acids depending on the electrophile used.
Scientific Research Applications
2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying enzyme inhibition and amino acid metabolism.
Biology: Employed in research on plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new therapeutic agents targeting glutamine synthetase.
Industry: Widely used as a herbicide in agriculture to control a broad spectrum of weeds
Comparison with Similar Compounds
Glyphosate (N-(phosphonomethyl)glycine): Another widely used non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase.
Paraquat (1,1’-dimethyl-4,4’-bipyridinium dichloride): A non-selective contact herbicide that generates reactive oxygen species, leading to oxidative damage in plants.
Uniqueness: 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid is unique in its specific inhibition of glutamine synthetase, which is distinct from the mechanisms of action of glyphosate and paraquat. This specificity makes it a valuable tool in both agricultural and scientific research applications .
Properties
IUPAC Name |
(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020544 | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35597-44-5 | |
| Record name | Phosphinothricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35597-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUFOSINATE-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P470U27C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glufosinate-P work as an herbicide?
A1: this compound, the active form of the herbicide Glufosinate-ammonium, inhibits the enzyme glutamine synthetase in plants. [, ] This enzyme plays a crucial role in nitrogen metabolism by converting glutamate to glutamine. [, ] Blocking this process leads to a toxic buildup of ammonia, ultimately causing plant death. [, ]
Q2: What analytical methods are used to detect this compound in environmental samples?
A2: Researchers have developed sensitive methods for quantifying this compound residues in soil using reversed-phase high-performance liquid chromatography (HPLC). [] This method involves extracting the compound from the soil, derivatizing it with 9-fluorenyl methyl chloroformate (FMOC), and then analyzing it using HPLC with fluorescence detection. [] This technique allows for accurate measurement of this compound levels in environmental matrices, aiding in monitoring its presence and potential impact.
Q3: Is there evidence of weed resistance to this compound?
A3: Yes, studies have documented the emergence of Glufosinate-resistant Lolium multiflorum (Italian Ryegrass) populations in Japanese pear orchards. [] These resistant populations showed significantly higher survival rates after Glufosinate application compared to susceptible populations. [] This highlights the potential for weed resistance to develop against this compound, emphasizing the need for integrated weed management strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
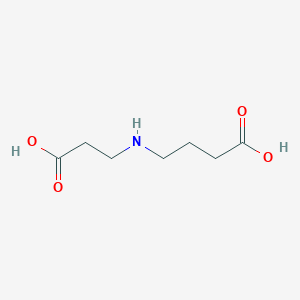
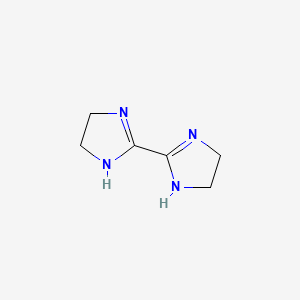
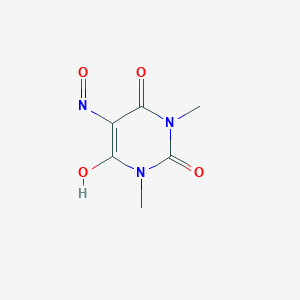
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)

